molecular formula C25H17N3O5 B4937148 N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide

N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide

Cat. No. B4937148
M. Wt: 439.4 g/mol
InChI Key: JZGIJZPMLBJNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide, also known as BNIPF, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. BNIPF belongs to the family of furan derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide is not fully understood, but it has been suggested that it acts by inhibiting various signaling pathways involved in cancer cell proliferation, survival, and invasion. N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide has also been found to modulate the activity of various enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the suppression of tumor growth, and the reduction of inflammation. Furthermore, N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide has been found to modulate the activity of various enzymes involved in the metabolism of drugs and xenobiotics, leading to potential drug-drug interactions.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide in lab experiments include its potent anti-cancer and neuroprotective activity, as well as its anti-inflammatory properties. However, one of the limitations of using N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide is the lack of information regarding its toxicity and pharmacokinetics, which may limit its clinical application.

Future Directions

Further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide and to investigate its potential clinical applications. Future studies should focus on determining the toxicity and pharmacokinetics of N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide and on developing more efficient synthesis methods. Additionally, the potential drug-drug interactions of N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide should be thoroughly investigated to ensure its safe use in clinical settings.

Synthesis Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide involves the reaction of 2-nitrobenzaldehyde with 2-furoic acid in the presence of a base, followed by the reduction of the nitro group using a reducing agent such as sodium dithionite. The resulting intermediate is then reacted with 2-aminobenzyl alcohol in the presence of a catalyst to yield N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide has been found to exhibit anti-inflammatory activity, which makes it a potential therapeutic agent for various inflammatory disorders.

properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O5/c29-24(23-14-13-21(32-23)18-5-1-3-7-20(18)28(30)31)26-15-16-9-11-17(12-10-16)25-27-19-6-2-4-8-22(19)33-25/h1-14H,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGIJZPMLBJNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-5-(2-nitrophenyl)furan-2-carboxamide

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